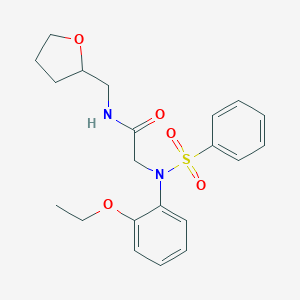![molecular formula C23H21N3O2S B298933 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMNQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DMNQ belongs to the family of quinone compounds, which are known to exhibit a range of biological activities.
作用机制
The mechanism of action of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the generation of ROS. This compound undergoes redox cycling, which leads to the production of superoxide anions and hydrogen peroxide. These ROS can then react with cellular components, such as DNA, proteins, and lipids, leading to oxidative damage. This compound has also been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which can contribute to its antioxidant activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may contribute to its potential anticancer activity. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It can be used to generate ROS in cells, which can be useful in studying the effects of oxidative stress. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the generation of ROS by this compound can be non-specific, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify the mechanisms underlying its anticancer activity. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, there is a need for further studies to better understand the mechanism of action of this compound and to identify ways to improve its specificity and reduce its toxicity.
合成方法
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using potassium permanganate to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
科学研究应用
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been used as a redox cycling agent in various studies, where it is used to generate reactive oxygen species (ROS) in cells. This can be useful in studying the effects of oxidative stress on cells and tissues.
属性
分子式 |
C23H21N3O2S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
5-[(2,5-dimethyl-1-naphthalen-2-ylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O2S/c1-14-11-18(13-20-21(27)24(3)23(29)25(4)22(20)28)15(2)26(14)19-10-9-16-7-5-6-8-17(16)12-19/h5-13H,1-4H3 |
InChI 键 |
BXLPIOFHCIVFLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=C4C(=O)N(C(=S)N(C4=O)C)C |
规范 SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=C4C(=O)N(C(=S)N(C4=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)

![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
